molecular formula C24H24ClN3O3S B6526860 N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride CAS No. 1135213-20-5

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride

Cat. No. B6526860
CAS RN: 1135213-20-5
M. Wt: 470.0 g/mol
InChI Key: QLAQIPQRXHAHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3O3S and its molecular weight is 470.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride is 469.1226905 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the free radicals generated during the photopolymerization process . The compound interacts with these free radicals, initiating the polymerization of acrylates .

Mode of Action

The compound, specifically the derivatives ANN2 and ANN3, can initiate the free radical polymerization of acrylates under LED at 405 nm . This is achieved through the interaction of the compound with the free radicals, leading to a change in their state and enabling the polymerization process .

Biochemical Pathways

The compound affects the photopolymerization pathway . It is incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . The compound’s interaction with free radicals triggers the polymerization process, affecting the downstream formation of the polymer structure .

Result of Action

The result of the compound’s action is the initiation of the free radical polymerization of acrylates . This leads to the formation of polymer structures, which have a wide range of applications, including the creation of interpenetrated polymer networks and adaptation for 3D printing .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light. Specifically, the compound is effective under the irradiation of various LEDs . This suggests that the compound’s action is dependent on the presence and intensity of light, making it a crucial factor in its mechanism of action.

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S.ClH/c1-26(2)9-10-27(23(28)18-8-7-16-5-3-4-6-17(16)13-18)24-25-19-14-20-21(15-22(19)31-24)30-12-11-29-20;/h3-8,13-15H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAQIPQRXHAHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride

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